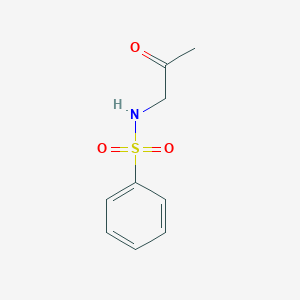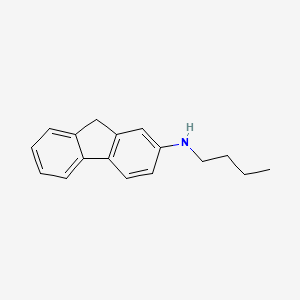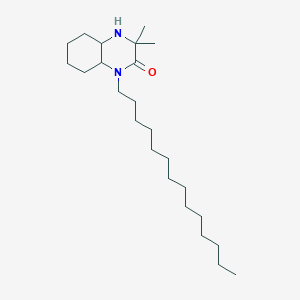![molecular formula C16H14Cl3GeNO3 B14355513 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid CAS No. 92522-64-0](/img/structure/B14355513.png)
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is an organogermanium compound that features a benzoic acid moiety linked to a trichlorogermyl-substituted phenylpropane amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid typically involves multiple steps:
Formation of the Amide Linkage: This can be achieved by reacting 3-phenylpropanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Trichlorogermyl Group: The trichlorogermyl group can be introduced via a substitution reaction using trichlorogermane (GeCl3H) in the presence of a suitable catalyst.
Coupling with Benzoic Acid: The final step involves coupling the trichlorogermyl-substituted amide with benzoic acid, possibly using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the trichlorogermyl group.
Major Products
Oxidation: Higher oxidation state germanium compounds.
Reduction: The corresponding amine.
Substitution: Substituted germanium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as semiconductors or catalysts.
Wirkmechanismus
The mechanism of action of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid involves its interaction with molecular targets through its functional groups. The trichlorogermyl group can form stable complexes with various biological molecules, potentially inhibiting or modifying their activity. The benzoic acid moiety can interact with enzymes or receptors, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-Phenyl-3-(trichlorosilyl)propanamido]benzoic acid: Similar structure but with a silicon atom instead of germanium.
2-[3-Phenyl-3-(trichlorostannyl)propanamido]benzoic acid: Similar structure but with a tin atom instead of germanium.
Uniqueness
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium atom can form more stable complexes with certain biological molecules, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
92522-64-0 |
|---|---|
Molekularformel |
C16H14Cl3GeNO3 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
2-[(3-phenyl-3-trichlorogermylpropanoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14Cl3GeNO3/c17-20(18,19)13(11-6-2-1-3-7-11)10-15(22)21-14-9-5-4-8-12(14)16(23)24/h1-9,13H,10H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
KBJDTUHJMOMEBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)O)[Ge](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)


![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)



![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

